Cas no 4122-04-7 (2-Amino-1,3,5-triazine)

2-Amino-1,3,5-triazine Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-triazin-2-amine
- 2-AMINO-1,3,5-TRIAZINE
- Amino-1,3,5-Triazine
- 2-AMINO-S-TRIAZINE
- 1,3,5-Triazine-2-ylamine
- KCZIUKYAJJEIQG-UHFFFAOYSA-N
- amino-s-triazine
- NSC54656
- s-Triazine-2-amine
- PubChem14498
- [1,3,5]Triazin-2-ylamine
- BDBM50354824
- SBB005530
- VZ23509
- RP00391
- Y9050
- ST45029064
- BB 0259510
- 122A047
- Q63409243
- CS-0155491
- 2-Amino-1,3,5-triazine, 95%
- DTXSID70194147
- EINECS 223-920-6
- FT-0611005
- QD6Q84R3LQ
- MFCD00023179
- 4122-04-7
- Ethyl2-amino-5-benzylthiophene-3-carboxylate
- CHEMBL89436
- SY081301
- Z1165162993
- NSC-54656
- NS00048276
- YSCH0113
- W-204282
- s12212
- AKOS000111665
- SB73248
- EN300-342082
- s-Triazine, 2-amino-
- AS-19807
- NSC 54656
- 1,3,5-Triazine, 2-amino-
- 2-Amino-1,3,5-triazine
-
- MDL: MFCD00023179
- Inchi: 1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7)
- InChI Key: KCZIUKYAJJEIQG-UHFFFAOYSA-N
- SMILES: N1C([H])=NC([H])=NC=1N([H])[H]
Computed Properties
- Exact Mass: 96.04360
- Monoisotopic Mass: 96.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 48.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.7
- XLogP3: -0.4
Experimental Properties
- Density: 1.2170 (rough estimate)
- Melting Point: 219-224 ºC
- Boiling Point: 169.59°C (rough estimate)
- Flash Point: 182.2°C
- Refractive Index: 1.7380 (estimate)
- PSA: 64.69000
- LogP: 0.03500
2-Amino-1,3,5-triazine Security Information
2-Amino-1,3,5-triazine Customs Data
- HS CODE:2933699090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
2-Amino-1,3,5-triazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342082-0.05g |
1,3,5-triazin-2-amine |
4122-04-7 | 95.0% | 0.05g |
$20.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226131-100mg |
1,3,5-Triazin-2-amine |
4122-04-7 | 98% | 100mg |
¥240.00 | 2024-05-14 | |
Key Organics Ltd | AS-19807-5MG |
1,3,5-Triazin-2-amine |
4122-04-7 | >98% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32185-100mg |
1,3,5-Triazin-2-amine |
4122-04-7 | 97% | 100mg |
¥329.0 | 2024-07-18 | |
Ambeed | A276741-1g |
1,3,5-Triazin-2-amine |
4122-04-7 | 97% | 1g |
$60.0 | 2023-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD69611-5g |
1,3,5-Triazin-2-amine |
4122-04-7 | 97% | 5g |
¥1235.0 | 2022-03-01 | |
Chemenu | CM330023-5g |
2-Amino-1,3,5-triazine |
4122-04-7 | 95%+ | 5g |
$507 | 2021-08-18 | |
abcr | AB107031-10 g |
2-Amino-1,3,5-triazine, 95% |
4122-04-7 | 95% | 10g |
€522.60 | 2022-03-26 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14467-5g |
2-Amino-1,3,5-triazine |
4122-04-7 | 97% | 5g |
3599.00 | 2021-07-09 | |
Chemenu | CM330023-10g |
2-Amino-1,3,5-triazine |
4122-04-7 | 95%+ | 10g |
$*** | 2023-05-30 |
2-Amino-1,3,5-triazine Related Literature
-
1. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4Hai-De Gao,Peng Liu,Yang Yang,Fang Gao RSC Adv. 2016 6 83438
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Tamsyn M. Ross,Boujemaa Moubaraki,Suzanne M. Neville,Stuart R. Batten,Keith S. Murray Dalton Trans. 2012 41 1512
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Tamsyn M. Ross,Boujemaa Moubaraki,Stuart R. Batten,Keith S. Murray Dalton Trans. 2012 41 2571
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Xue-Wen Hua,Ming-Gui Chen,Shaa Zhou,Dong-Kai Zhang,Ming Liu,Sha Zhou,Jing-Bo Liu,Kang Lei,Hai-Bin Song,Yong-Hong Li,Yu-Cheng Gu,Zheng-Ming Li RSC Adv. 2016 6 23038
-
S. V. Chapyshev,E. N. Ushakov Phys. Chem. Chem. Phys. 2015 17 17296
Additional information on 2-Amino-1,3,5-triazine
Introduction to 2-Amino-1,3,5-triazine (CAS No. 4122-04-7)
2-Amino-1,3,5-triazine, with the chemical formula C₃H₆N₆, is a heterocyclic organic compound belonging to the triazine family. This compound is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. Its unique structural framework makes it a versatile intermediate in organic synthesis, pharmaceutical development, and agrochemical applications. The CAS number 4122-04-7 provides a unique identifier for this substance, ensuring consistency in scientific literature and industrial use.
The significance of 2-Amino-1,3,5-triazine lies in its reactivity and functional diversity. The presence of amino groups at the 2-position enhances its participation in nucleophilic substitution reactions, making it a valuable building block for more complex molecules. In recent years, researchers have explored its potential in medicinal chemistry due to its ability to form stable complexes with various bioactive molecules.
One of the most compelling applications of 2-Amino-1,3,5-triazine is in the synthesis of pharmaceutical compounds. Its triazine core is a common motif in drugs targeting bacterial infections, viral infections, and even certain types of cancer. For instance, derivatives of this compound have been investigated for their antimicrobial properties, where they disrupt essential bacterial enzymes or metabolic pathways. The structural flexibility of 2-Amino-1,3,5-triazine allows chemists to modify its side chains or incorporate additional functional groups, leading to novel therapeutic agents with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have further highlighted the potential of 2-Amino-1,3,5-triazine as a scaffold for drug discovery. Molecular modeling studies suggest that modifications at the 1-, 3-, and 5-positions can optimize binding interactions with biological targets such as enzymes or receptors. This has led to the development of high-throughput screening assays that rapidly identify promising candidates for further optimization.
In agrochemical research, 2-Amino-1,3,5-triazine has been utilized in the synthesis of herbicides and fungicides. Its ability to interfere with plant growth regulators or fungal cell wall biosynthesis makes it an effective component in crop protection formulations. Researchers have also explored its role in developing sustainable agricultural practices by creating compounds that enhance nutrient uptake or resistance to environmental stressors.
The industrial production of 2-Amino-1,3,5-triazine typically involves multi-step synthetic routes starting from readily available precursors such as cyanamide or urea derivatives. Catalytic processes have been optimized to improve yield and reduce waste generation, aligning with green chemistry principles. These methods often employ transition metal catalysts that facilitate cyclization reactions necessary for forming the triazine ring structure.
From a chemical biology perspective, 2-Amino-1,3,5-triazine has been studied for its interactions with nucleic acids and proteins. Certain derivatives exhibit DNA intercalation properties or inhibit enzyme activity by binding to specific residues within active sites. This has implications not only for drug design but also for understanding fundamental biological processes at the molecular level.
The safety profile of 2-Amino-1,3,5-triazine is another critical consideration in its application. While generally considered stable under standard conditions, proper handling procedures must be followed to prevent degradation or unintended reactions. Storage conditions should minimize exposure to moisture and strong oxidizing agents to maintain purity and efficacy.
Future research directions may focus on expanding the synthetic methodologies for 2-Amino-1,3,5-triazine derivatives using flow chemistry or photochemical techniques. These approaches could enhance reaction efficiency and enable the rapid production of complex libraries for screening purposes. Additionally, exploring its role in materials science might uncover novel applications beyond pharmaceuticals and agrochemicals.
In conclusion,2-Amino-1,3,5-triazine (CAS No. 4122-04-7) remains a cornerstone compound in synthetic chemistry due to its structural versatility and broad range of applications. As scientific understanding progresses,this molecule continues to inspire innovation across multiple disciplines, from medicine to agriculture,highlighting its enduring importance in modern chemical research.
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